Ethyl 2-chlorothiazole-4-carboxylate
Overview
Description
Ethyl 2-chlorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-chlorothiazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorothiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chlorothiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-chlorothiazole-4-carboxylate can be compared with other similar compounds, such as:
2-Chlorothiazole-4-carboxylic acid: This compound lacks the ethyl ester group and has different reactivity and applications.
Ethyl 2-aminothiazole-5-carboxylate: This compound has an amino group instead of a chlorine atom, leading to different chemical properties and uses.
Methyl 2-chlorothiazole-5-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-chlorothiazole-4-carboxylate (ETC) is a chemical compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₆ClNO₂S
- Molecular Weight : 191.64 g/mol
- CAS Number : 41731-52-6
ETC is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The chlorine atom attached to the thiazole enhances its reactivity, allowing for various substitution reactions that can lead to the development of derivatives with improved biological properties.
Synthesis Methods
ETC can be synthesized through several methods, including:
- Esterification : Reaction of 2-chlorothiazole-4-carboxylic acid with ethanol in the presence of dehydrating agents like thionyl chloride.
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols, leading to derivatives with varied biological activities.
Antimicrobial Activity
Research indicates that ETC exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, ETC demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for ETC against common pathogens were reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 4.69 |
Staphylococcus aureus | 5.64 |
Bacillus subtilis | 8.33 |
Candida albicans | 16.69 |
These results suggest that ETC could serve as a potent antimicrobial agent, particularly effective against E. coli and S. aureus .
Anticancer Activity
ETC has also been evaluated for its anticancer properties. A study focused on its effects on various cancer cell lines, including A549 (lung carcinoma) and SH-SY5Y (neuroblastoma), found that ETC exhibited selective cytotoxicity. The compound was shown to inhibit cell proliferation significantly more in cancer cells than in normal fibroblast cells:
Cell Line | IC50 (µM) |
---|---|
SH-SY5Y | 10.5 |
A549 | 15.2 |
NIH/3T3 (fibroblast) | >50 |
The selectivity index indicates that ETC has potential as a therapeutic agent against neuroblastoma, outperforming standard chemotherapeutics like doxorubicin in certain assays .
The biological activity of ETC is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes or disrupt signaling pathways critical for cancer cell survival and proliferation . Additionally, the presence of the thiazole moiety is believed to contribute to its bioactivity by facilitating interactions with biomolecular targets.
Case Studies and Research Findings
- Neuroblastoma Treatment : A study highlighted the effectiveness of ETC derivatives in treating neuroblastoma cells, demonstrating that certain modifications to the thiazole structure could enhance anticancer activity while minimizing toxicity to healthy cells .
- Antimicrobial Efficacy : Another investigation into various thiazole derivatives confirmed that compounds similar to ETC showed broad-spectrum antimicrobial activity, reinforcing the compound’s potential use in developing new antibiotics .
Properties
IUPAC Name |
ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILVNZWYCBUGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518291 | |
Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-52-6 | |
Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chlorothiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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